molecular formula C18H29N5O3S B2805901 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide CAS No. 2034444-14-7

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide

Katalognummer: B2805901
CAS-Nummer: 2034444-14-7
Molekulargewicht: 395.52
InChI-Schlüssel: UFZOHVYFSQAYAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide” is a chemical compound that belongs to the class of tetrahydroquinazoline derivatives . It’s a complex molecule with potential biological activities .


Synthesis Analysis

The synthesis of similar tetrahydroquinazoline derivatives involves the reaction of a tetrahydroquinazoline derivative with a corresponding amine in the presence of DIPEA in ethanol . The mixture is stirred for 24 hours, and the product is isolated via column chromatography .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroquinazoline core, which is a bicyclic system containing a quinazoline ring fused with a piperidine ring . It also contains a morpholine ring attached to the piperidine ring via a sulfonamide linkage .

Wissenschaftliche Forschungsanwendungen

  • Antiviral Research : A study by Selvakumar et al. (2018) synthesized derivatives of this compound and evaluated their antiviral activity against an avian paramyxovirus. One of the sulfonamide derivatives showed three-fold higher antiviral activity than Ribavirin, a commercial antiviral drug (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

  • Antibacterial Research : Another study by Selvakumar and Elango (2017) focused on the synthesis of novel carboxamide derivatives of this compound. Their antibacterial activities were screened against various Gram-positive and Gram-negative bacterial strains, showing promising results (Selvakumar & Elango, 2017).

  • Central Nervous System Disorders : Canale et al. (2016) investigated the N-alkylation of the sulfonamide moiety in derivatives of this compound, identifying potential therapeutic applications for central nervous system disorders. They identified compounds with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

  • Cancer Research : Madácsi et al. (2013) synthesized a library of aromatic sulfonamides, including derivatives of this compound. They induced oxidative stress in melanoma and leukemia cells, with some compounds exhibiting significant cytotoxic effects (Madácsi et al., 2013).

  • α1-Adrenergic Receptor Antagonism : A study by Rak et al. (2016) synthesized arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, including this compound, as α1-adrenergic receptor antagonists. These compounds showed high affinity for the α1-adrenoceptor and were evaluated for uroselective profile (Rak et al., 2016).

  • Antihypertensive Agents : Takai et al. (1986) prepared piperidine derivatives with a quinazoline ring system, including this compound, and tested them for antihypertensive activity. Some compounds produced strong hypotension in the spontaneously hypertensive rat model (Takai et al., 1986).

Eigenschaften

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3S/c1-14-19-17-5-3-2-4-16(17)18(20-14)22-8-6-15(7-9-22)21-27(24,25)23-10-12-26-13-11-23/h15,21H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZOHVYFSQAYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.